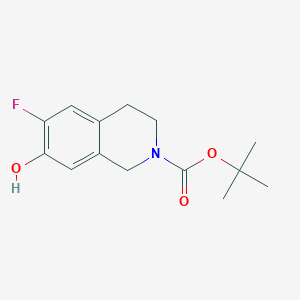

tert-Butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

tert-Butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a substituted tetrahydroisoquinoline derivative characterized by a fluoro group at position 6 and a hydroxyl group at position 6. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological and antimicrobial pathways. Its tert-butyl carbamate protecting group enhances solubility and stability during synthetic processes .

Properties

Molecular Formula |

C14H18FNO3 |

|---|---|

Molecular Weight |

267.30 g/mol |

IUPAC Name |

tert-butyl 6-fluoro-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-5-4-9-6-11(15)12(17)7-10(9)8-16/h6-7,17H,4-5,8H2,1-3H3 |

InChI Key |

WPMVZPDBGPRYTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation or Bischler-Napieralski cyclization.

Introduction of Fluorine and Hydroxyl Groups: Fluorination can be done using reagents like Selectfluor, while hydroxylation may involve hydroxylating agents such as m-CPBA.

tert-Butyl Protection: The carboxyl group can be protected using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysis: Using catalysts to enhance reaction rates.

Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

Purification: Employing techniques like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: Reduction reactions may convert the compound to its dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Oxidizing Agents: m-CPBA, KMnO4

Reducing Agents: NaBH4, LiAlH4

Substitution Reagents: Halogens, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce diverse functional groups.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

Enzyme Inhibition: May act as an inhibitor for certain enzymes.

Biological Probes: Used in studying biological pathways and mechanisms.

Medicine

Drug Development: Potential precursor or active ingredient in pharmaceuticals.

Therapeutic Agents: Investigated for its therapeutic properties in treating diseases.

Industry

Material Science: Used in the development of new materials with specific properties.

Chemical Manufacturing: Employed in the production of various chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula: Presumed to be $ \text{C}{14}\text{H}{18}\text{FNO}_3 $ (based on analogous compounds in ).

- Functional Groups: 6-Fluoro and 7-hydroxy substituents on the tetrahydroisoquinoline core.

- Synthesis : Prepared via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, tert-butyl 7-hydroxy derivatives (e.g., 13i in ) are functionalized at position 6 using fluorinated reagents under controlled conditions, yielding the target compound with moderate efficiency (22% yield after flash chromatography) .

The structural and functional nuances of tert-butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate are highlighted through comparisons with analogous derivatives (Table 1).

Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives

Key Findings :

Fluorine at position 6 (target compound) improves metabolic stability compared to chlorine () but reduces nucleophilic substitution rates due to steric hindrance .

Synthetic Efficiency :

- The target compound’s 22% yield () is lower than derivatives like 7a (57% yield, ) due to the challenges of introducing both fluoro and hydroxyl groups regioselectively. Microwave-assisted synthesis () may offer a route to improve yields.

Biological Relevance :

- Hydroxyl-containing derivatives (e.g., target compound and 7b in ) exhibit higher solubility, making them suitable for aqueous-phase reactions in drug formulation .

- Trifluoromethyl-benzyl-substituted analogs () show enhanced blood-brain barrier penetration, a trait absent in the target compound but critical for CNS-targeted drugs .

Stability and Storage :

- Nitro-substituted derivatives () require refrigeration (2–8°C) due to thermal instability, whereas the target compound’s tert-butyl group allows room-temperature storage under inert conditions .

Biological Activity

tert-Butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₈FNO₃

- Molecular Weight : 267.30 g/mol

- CAS Number : 2378746-06-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, emphasizing its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research has indicated that derivatives of isoquinoline compounds exhibit significant antibacterial properties. For instance, a study on similar tetrahydroisoquinoline derivatives demonstrated moderate antibacterial activity against various strains, suggesting that structural modifications can enhance efficacy against bacterial infections .

Anticancer Properties

The isoquinoline scaffold is noted for its anticancer potential. Compounds with similar structures have shown effectiveness in targeting cancer cell proliferation through mechanisms such as inhibiting specific enzymes involved in DNA synthesis. For example, the inhibition of thymidylate synthase (TS), which is crucial for DNA replication in rapidly dividing cells, has been linked to the anticancer effects of certain isoquinoline derivatives .

The mechanisms by which this compound exerts its biological effects may include:

- DNA Intercalation : The compound may bind to DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like TS and other kinases that are overexpressed in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some isoquinolines induce oxidative stress in bacterial cells, leading to cell death.

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for tert-butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the introduction of fluorine and hydroxyl groups onto the isoquinoline core. For example, fluorination at position 6 can be achieved via electrophilic substitution using fluorinating agents like Selectfluor® under controlled pH (4–6) and temperature (40–60°C). Hydroxylation at position 7 may involve oxidation of a protected precursor (e.g., methoxy group) using boron tribromide (BBr₃) in dichloromethane at –78°C . Yield optimization requires precise stoichiometric control of reagents, inert atmosphere conditions, and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What purification techniques are effective for isolating this compound, given its polar hydroxyl and fluorine substituents?

- Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended due to the compound’s moderate polarity. Preparative TLC (silica gel GF254, chloroform/methanol 9:1) can also isolate impurities arising from incomplete fluorination or oxidation steps. Post-purification, lyophilization ensures stability, with storage at –20°C in amber vials to prevent photodegradation .

Q. How do hydroxyl and fluorine substituents influence the compound’s solubility and stability in aqueous buffers?

- Methodological Answer: The hydroxyl group increases hydrophilicity, enhancing solubility in polar solvents (e.g., DMSO or ethanol), while fluorine improves metabolic stability and membrane permeability. Stability studies in PBS (pH 7.4) show <10% degradation over 24 hours at 25°C. For long-term storage, lyophilized powders are preferred over solutions to avoid hydrolysis .

Advanced Research Questions

Q. How do structural modifications at positions 6 (fluoro) and 7 (hydroxy) affect binding affinity to γ-aminobutyric acid (GABA) receptors?

- Methodological Answer: Fluorine’s electronegativity enhances interactions with hydrophobic receptor pockets, as demonstrated in docking studies using AutoDock Vina. The hydroxyl group at position 7 forms hydrogen bonds with serine residues in the GABA-A binding site. Competitive radioligand assays (³H-muscimol displacement) show a 2.5-fold higher IC₅₀ compared to non-fluorinated analogs, confirming fluorine’s role in binding efficiency .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

- Methodological Answer: Discrepancies often arise from assay-specific conditions (e.g., bacterial strain variability or cancer cell line selection). Systematic SAR studies using isogenic cell lines (e.g., HEK293 vs. HeLa) and standardized MIC protocols (CLSI guidelines) are critical. For example, fluorine substitution enhances Gram-positive antibacterial activity (MIC = 8 µg/mL) but reduces cytotoxicity in MCF-7 cells (IC₅₀ = 50 µM), highlighting substituent-dependent effects .

Q. What reaction mechanisms explain the compound’s susceptibility to dehydroxylation under acidic conditions?

- Methodological Answer: Acid-catalyzed dehydroxylation proceeds via a carbocation intermediate stabilized by the adjacent fluorine’s inductive effect. Mechanistic studies (¹H NMR monitoring in D₂O/HCl) reveal pseudo-first-order kinetics (k = 0.12 h⁻¹ at pH 3). Protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prevents degradation during acid-sensitive synthetic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.